4-Aminophenyl 2,4-dichlorobenzoate
Description
4-Aminophenyl 2,4-dichlorobenzoate is an aromatic ester derivative characterized by a para-aminophenyl group esterified with 2,4-dichlorobenzoic acid. The compound combines a polar amino group (-NH₂) at the para position of the phenyl ring with a dichlorinated benzoate moiety, which introduces significant steric and electronic effects. While direct studies on this compound are sparse, its structural analogs—such as 4-aminobenzoic acid derivatives and halogenated benzoates—are well-documented in organic synthesis, pharmaceutical intermediates, and enzyme inhibition studies .
Properties
IUPAC Name |
(4-aminophenyl) 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-1-6-11(12(15)7-8)13(17)18-10-4-2-9(16)3-5-10/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEOJYVGIRHXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 2,4-dichlorobenzoate typically involves the esterification of 4-aminophenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of 4-Aminophenyl 2,4-dichlorobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoate ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aminophenyl group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding aniline derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-aminophenol and 2,4-dichlorobenzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the aminophenyl group.
Reduction: Aniline derivatives.
Hydrolysis: 4-Aminophenol and 2,4-dichlorobenzoic acid.
Scientific Research Applications
4-Aminophenyl 2,4-dichlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of polymers and resins with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Aminophenyl 2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with cellular targets to exert its antimicrobial or anticancer effects. The molecular targets and pathways involved can vary, but common mechanisms include disruption of cell membrane integrity, inhibition of DNA synthesis, and interference with metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key compounds for comparison include 4-aminobenzoic acid, 2-amino-3-chlorobenzoic acid, 4-nitrobenzylamine, and triazine-based derivatives (e.g., from ).
Table 1: Structural and Functional Comparison
Key Findings:
The para-amino group facilitates hydrogen bonding, contrasting with meta-substituted analogs (e.g., 3-aminobenzoic acid), which exhibit reduced symmetry and altered crystal packing .
Physicochemical Properties: The compound’s lipophilicity (logP ~3.2 estimated) exceeds that of 4-aminobenzoic acid (logP ~1.2) due to the hydrophobic chlorine atoms, suggesting better membrane permeability in biological systems. Solubility: Likely lower in polar solvents compared to carboxylated analogs (e.g., 4-aminobenzoic acid), which ionize in aqueous media .
Reactivity and Applications: The dichlorobenzoate moiety may act as a leaving group in ester hydrolysis, a property exploited in prodrug design. This contrasts with nitro-substituted analogs (e.g., 4-nitrobenzylamine), where -NO₂ serves as a redox-sensitive group . Triazine-based derivatives (e.g., compound 4k in ) demonstrate broader utility in materials science, highlighting how core aromatic systems (triazine vs. benzene) dictate application scope .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
